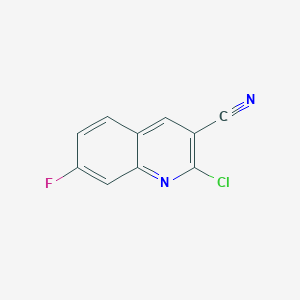

2-Chloro-7-fluoroquinoline-3-carbonitrile

Description

BenchChem offers high-quality 2-Chloro-7-fluoroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-fluoroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVITKVBOSWWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589003 | |

| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-81-4 | |

| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular weight of 2-Chloro-7-fluoroquinoline-3-carbonitrile

An In-Depth Technical Guide to 2-Chloro-7-fluoroquinoline-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized derivative, 2-Chloro-7-fluoroquinoline-3-carbonitrile, a molecule of significant interest for synthetic and medicinal chemists. While specific data for this exact compound is not widely available, this guide will provide a comprehensive overview of its key characteristics, probable synthetic routes, and potential applications by drawing parallels with closely related and well-documented analogues.

Molecular Profile and Physicochemical Properties

CAS Number: Not available.

Molecular Formula: C₁₀H₄ClFN₂

Molecular Weight: 206.61 g/mol

A summary of the key physicochemical properties is presented in the table below. These values are calculated or estimated based on the chemical structure.

| Property | Value | Source |

| Molecular Weight | 206.61 g/mol | Calculated |

| Molecular Formula | C₁₀H₄ClFN₂ | Deduced |

| Appearance | Likely a solid | Inferred from related compounds[2] |

| Melting Point | 164-168 °C (for 2-Chloroquinoline-3-carbonitrile) | [2] |

| Boiling Point | 339.3 °C at 760 mmHg (for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde) | [] |

| Density | 1.449 g/cm³ (for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde) | [] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |

Synthesis and Reaction Mechanisms

The synthesis of 2-Chloro-7-fluoroquinoline-3-carbonitrile is anticipated to follow established methodologies for the preparation of functionalized quinolines. A plausible synthetic pathway would involve the Vilsmeier-Haack reaction as a key step to introduce the C3-substituent, followed by conversion to the nitrile.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 2-Chloro-7-fluoroquinoline-3-carbonitrile.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

This precursor is commercially available but can also be synthesized from 7-fluoro-4-hydroxyquinoline. The Vilsmeier-Haack reaction introduces the formyl group at the 3-position and chlorinates the 2-position.

-

To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add 7-fluoro-4-hydroxyquinoline to the Vilsmeier reagent.

-

Heat the reaction mixture at 80-90 °C for several hours.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid, 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, is filtered, washed with water, and dried.[]

Step 2: Conversion to 2-Chloro-7-fluoroquinoline-3-carbonitrile

The conversion of the aldehyde to a nitrile is a standard transformation, often proceeding through an oxime intermediate.

-

Dissolve 2-Chloro-7-fluoroquinoline-3-carboxaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Reflux the mixture until the formation of the oxime is complete (monitored by TLC).

-

Isolate the intermediate oxime.

-

Dehydrate the oxime using a dehydrating agent like acetic anhydride, thionyl chloride, or a milder reagent like copper sulfate.

-

The resulting 2-Chloro-7-fluoroquinoline-3-carbonitrile can be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical structure of 2-Chloro-7-fluoroquinoline-3-carbonitrile offers several points for further chemical modification, making it a versatile building block in drug discovery.

Sources

Physicochemical Properties of Fluorinated Quinoline-3-Carbonitriles: A Technical Guide

Executive Summary

The quinoline-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Bosutinib analogs) and antibacterial agents. The strategic introduction of fluorine (F) or trifluoromethyl (-CF3) groups onto this scaffold is not merely a steric modification; it is a profound electronic tuning tool.

This guide analyzes how fluorination modulates the physicochemical profile of quinoline-3-carbonitriles. Specifically, it addresses the "Fluorine Effect" on pKa depression, metabolic blocking at the C6/C7 positions, and the enhancement of the C4-electrophilicity—a critical parameter for covalent drug design and SNAr functionalization.

Electronic & Structural Framework

The Push-Pull Electronic System

The 3-cyano (CN) group is a strong electron-withdrawing group (EWG). When combined with the pyridine-like nitrogen (N1) of the quinoline ring, it creates a highly electron-deficient system.[1]

-

C4-Reactivity: The 3-CN group activates the C4 position for Nucleophilic Aromatic Substitution (SNAr).

-

Fluorine Modulation: Introducing Fluorine at C6 or C7 exerts a strong inductive effect (-I), further depleting electron density from the ring system. This lowers the pKa of the N1 nitrogen, reducing protonation at physiological pH and improving membrane permeability.

The "Metabolic Shield"

The C6 and C7 positions of the quinoline ring are primary sites for oxidative metabolism by Cytochrome P450 enzymes (Phase I metabolism).

-

C-H vs. C-F Bond: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).

-

Impact: Substitution of H with F at these positions effectively blocks hydroxylation, extending the in vivo half-life (t1/2) without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Synthetic Pathways[2][3]

The synthesis of fluorinated quinoline-3-carbonitriles typically follows the Gould-Jacobs reaction or modified Vilsmeier-Haack cyclizations. The choice of pathway depends on the availability of the fluorinated aniline precursor.

Core Synthesis Workflow (DOT Visualization)

Figure 1: The Gould-Jacobs synthetic route for generating the 4-chloro-fluorinated scaffold, the primary precursor for kinase inhibitor libraries.

Physicochemical Profiling

The following data consolidates trends observed in fluorinated quinoline derivatives. Note that exact values depend on specific substitution patterns (e.g., 6-F vs. 7-F).

Comparative Property Table[4]

| Property | Non-Fluorinated (H) | Monofluorinated (6-F or 7-F) | Trifluoromethyl (CF3) | Impact Analysis |

| Lipophilicity (cLogP) | 1.6 - 2.1 | 1.9 - 2.5 | 2.8 - 3.4 | F increases lipophilicity moderately; CF3 increases it significantly, aiding membrane crossing. |

| pKa (Quinoline N) | ~4.2 - 4.9 | ~2.5 - 3.5 | < 2.0 | F/CF3 reduces basicity. At pH 7.4, fluorinated analogs remain largely unprotonated (neutral). |

| Solubility (Aq) | Moderate | Low - Moderate | Low | Fluorination generally reduces aqueous solubility unless balanced by polar side chains at C4. |

| Metabolic Stability | Low (t1/2 < 30 min) | High (t1/2 > 60 min) | Very High | Blocks oxidation at electron-rich aromatic sites. |

| C4-Reactivity (SNAr) | High | Very High | Extremely High | EWG nature of F accelerates displacement of C4-Cl by amines. |

Solubility vs. Permeability Trade-off

While fluorination increases lipophilicity (LogP), it often decreases aqueous solubility. This is the "Fluorine Conundrum."

-

Strategy: To counteract poor solubility, researchers often introduce solubilizing groups (e.g., piperazine, morpholine) at the C4 position via SNAr displacement of the chlorine atom.

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard validation for drug-like properties.

Materials:

-

Test Compound (Fluorinated quinoline-3-CN)

-

Phosphate Buffer (pH 7.4)

-

HPLC grade Acetonitrile

-

0.45 µm PTFE Syringe Filters

Methodology:

-

Saturation: Add excess solid compound (approx. 2-5 mg) to 1.0 mL of Phosphate Buffer (pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.

-

Quantification: Inject the filtrate into HPLC-UV (C18 column, ACN/Water gradient). Calculate concentration against a standard calibration curve of the compound in DMSO.

Protocol: SNAr Reactivity Assay (C4-Displacement)

To measure the electrophilic enhancement provided by fluorine.

Methodology:

-

Dissolve 4-chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in dry DMF.

-

Add a standard nucleophile (e.g., aniline, 1.1 eq).

-

Monitor the reaction via HPLC at fixed time intervals (0, 15, 30, 60 min) at 80°C.

-

Comparison: Run a parallel reaction with the non-fluorinated analog. The fluorinated scaffold typically reaches >90% conversion significantly faster due to the inductive effect of the fluorine atom stabilizing the Meisenheimer complex intermediate.

Mechanism of Action (Biological Context)[5]

The fluorinated quinoline-3-carbonitrile scaffold is frequently designed to target the ATP-binding pocket of kinases (e.g., EGFR, Src, MEK).

Signaling Pathway Inhibition (DOT Visualization)

Figure 2: Mechanism of kinase inhibition. The 3-CN group often interacts with the gatekeeper residues or water networks within the ATP pocket.

References

-

Aribi, F., et al. (2018).[2] A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry, 42, 10036-10047.[2] Royal Society of Chemistry.[2] Retrieved from [Link]

-

PubChem. (2025).[3][4][5] 3-Quinolinecarbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-キノリンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluoro-3-(quinoline-4-carbonyl)benzonitrile | C17H9FN2O | CID 69235055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Hazard Guide to 2-Chloro-7-fluoroquinoline-3-carbonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled to provide a comprehensive overview of the potential hazards and safe handling procedures for 2-Chloro-7-fluoroquinoline-3-carbonitrile. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the information presented herein is a synthesis of data from structurally similar compounds, including 2-chloroquinoline, and the general toxicological profiles of quinoline and nitrile-containing molecules. This guide should be used to inform a conservative risk assessment, and all laboratory work should be conducted with the utmost caution, assuming the compound is highly hazardous.

Introduction: The Quinoline Scaffold and the Need for Prudent Handling

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] 2-Chloro-7-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative that, by its very structure, suggests significant potential in drug discovery and materials science. The presence of a chlorine atom, a fluorine atom, and a nitrile group on the quinoline core creates a unique electronic and steric profile, making it an attractive building block for novel molecular entities.

However, this same structural complexity necessitates a rigorous approach to safety. Halogenated aromatic systems and nitrile groups are associated with specific toxicological profiles. Given the absence of specific safety data, a proactive and cautious approach is paramount for any researcher or professional handling this compound. This guide aims to provide the foundational knowledge to establish safe handling protocols, understand potential risks, and respond effectively to emergencies.

Inferred Hazard Identification and Classification

Based on available data for analogous compounds and the general toxicology of the quinoline class, 2-Chloro-7-fluoroquinoline-3-carbonitrile should be handled as a hazardous substance. The following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications are inferred.

Inferred GHS Classification

| Hazard Class | Hazard Category | Inferred From |

| Acute Toxicity, Oral | Category 4 | General data on quinoline and nitrile compounds.[2] |

| Skin Corrosion/Irritation | Category 2 | SDS for 2-Chloroquinoline.[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | SDS for 2-Chloroquinoline.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | SDS for 2-Chloroquinoline.[3] |

| Suspected of Causing Genetic Defects | Category 2 | General data on quinoline compounds.[4] |

| Suspected of Causing Cancer | Category 2 | General data on quinoline compounds.[4] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | General data on quinoline compounds.[4] |

GHS Pictograms:

Signal Word: Warning [2]

Inferred Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[2]

-

H335: May cause respiratory irritation.[3]

-

H341: Suspected of causing genetic defects.[4]

-

H351: Suspected of causing cancer.[4]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Inferred Precautionary Statements (P-Statements):

-

P202: Do not handle until all safety precautions have been read and understood.[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P273: Avoid release to the environment.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[4]

Emergency Measures: A Protocol for Immediate Response

A swift and correct response to an exposure or spill is critical. The following procedures are based on standard laboratory practice for hazardous chemicals.

First-Aid Measures

-

General Advice: If you feel unwell, seek medical advice immediately. Show this safety guide to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with soap and plenty of water for at least 15 minutes. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including:

-

Carbon oxides (CO, CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen cyanide (from the nitrile group)

-

Hydrogen chloride gas

-

Hydrogen fluoride gas

-

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Exposure Control and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary means of protecting laboratory personnel.

Engineering Controls

-

All handling of 2-Chloro-7-fluoroquinoline-3-carbonitrile, including weighing and dissolution, must be conducted in a certified chemical fume hood.

-

The fume hood should have a tested and adequate face velocity to protect the user from inhalation exposure.

Personal Protective Equipment (PPE)

| Protection Type | Equipment Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved safety goggles. |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). Flame-retardant lab coat. |

| Respiratory Protection | Not required under normal conditions of use within a chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands before breaks and immediately after handling the product.[2] |

Workflow for Handling Chemicals with Unknown Hazards

The following diagram outlines a logical workflow for approaching the handling of a research chemical with limited safety data, such as 2-Chloro-7-fluoroquinoline-3-carbonitrile.

Caption: Workflow for Handling a Research Chemical with Limited Safety Data.

Experimental Protocol: Safe Weighing and Dissolution

This protocol outlines the steps for safely weighing a solid powder and preparing a stock solution.

-

Preparation:

-

Ensure the chemical fume hood is on and the sash is at the appropriate working height.

-

Cover the work surface of the fume hood and the analytical balance with disposable bench paper.

-

Gather all necessary equipment: spatulas, weigh paper or a tared vial, the container of 2-Chloro-7-fluoroquinoline-3-carbonitrile, the chosen solvent, and volumetric glassware.

-

Don all required PPE as specified in section 4.2.

-

-

Weighing:

-

Place a tared weighing vessel on the analytical balance inside the fume hood.

-

Carefully open the container of 2-Chloro-7-fluoroquinoline-3-carbonitrile, avoiding any disturbance that could generate dust.

-

Using a clean spatula, carefully transfer the desired amount of the solid to the weighing vessel.

-

Securely close the primary container of the compound.

-

-

Dissolution:

-

Carefully add the weighed solid to the volumetric flask.

-

Using a funnel, add a small amount of the desired solvent to the weighing vessel to rinse any residual powder and transfer it to the volumetric flask.

-

Add solvent to the volumetric flask up to approximately half the final volume.

-

Swirl gently or sonicate to dissolve the compound completely.

-

Once dissolved, add solvent to the calibration mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the used weigh paper and any contaminated bench paper in the appropriate solid hazardous waste container.

-

Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste.

-

Wipe down the work surface of the fume hood.

-

Remove gloves and wash hands thoroughly.

-

Spill Response Protocol

The following diagram illustrates the logical steps to take in the event of a chemical spill.

Caption: Logical Flow for Responding to a Chemical Spill.

Toxicological Profile: Understanding the Risks of the Quinoline Core

The toxicity of quinoline and its derivatives is well-documented. High exposure can lead to a range of adverse health effects.

-

Organ-Specific Toxicity: Quinoline itself is known to be a hepatotoxin, and high or chronic exposure may lead to liver damage.[5]

-

Genotoxicity and Carcinogenicity: Many quinoline derivatives have demonstrated mutagenic properties. Quinoline is classified as a suspected human carcinogen based on animal studies that have shown an increase in liver neoplasms with long-term exposure.[4][6]

-

Nitrile Group Hazards: The presence of a carbonitrile (-C≡N) group introduces an additional potential hazard. While stable within the molecule, under certain conditions (e.g., harsh acidic hydrolysis or combustion), it could potentially release cyanide. Acutely, nitrile compounds can be toxic if swallowed.

This toxicological profile underscores the importance of minimizing exposure through robust engineering controls and consistent use of personal protective equipment.

Conclusion

2-Chloro-7-fluoroquinoline-3-carbonitrile is a compound with significant potential for research and development. However, the lack of specific safety data mandates a highly cautious approach. By understanding the inferred hazards based on its chemical structure and analogous compounds, and by implementing stringent safety protocols, researchers can mitigate the risks associated with its handling. Adherence to the principles of good laboratory practice, including the consistent use of fume hoods and appropriate PPE, is non-negotiable. This guide serves as a starting point for a comprehensive risk assessment, which should be a prerequisite for any work involving this and other novel chemical entities.

References

-

(Note: This is a representative SDS for a related compound, as a specific SDS for the target compound was not found).

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

Sources

- 1. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. nj.gov [nj.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Thermal Characterization of 2-Chloro-7-fluoroquinoline-3-carbonitrile

Foreword: The Imperative of Thermal Analysis in Modern Drug Discovery

In the landscape of modern medicinal chemistry, quinoline scaffolds represent a privileged structural class, forming the backbone of numerous therapeutic agents. The journey of a novel quinoline derivative, such as 2-Chloro-7-fluoroquinoline-3-carbonitrile, from a laboratory curiosity to a viable drug candidate is paved with rigorous characterization. Among the most critical of these early assessments are the determination of its melting point and thermal stability. These are not mere physical constants; they are fundamental indicators of a compound's purity, solid-state form, and suitability for further development. An incongruous melting range can signal impurities, while poor thermal stability can doom a compound to a short shelf-life and complex manufacturing processes.

This guide provides researchers, scientists, and drug development professionals with a robust framework for determining and interpreting the melting point and thermal stability of 2-Chloro-7-fluoroquinoline-3-carbonitrile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical techniques.

Part 1: Determination of Melting Point – A Gateway to Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making its determination a fundamental tool for purity assessment.[1][2] While several methods exist, Differential Scanning Calorimetry (DSC) is the gold standard in the pharmaceutical industry for its precision and the wealth of information it provides.[3][4]

Anticipated Melting Point for 2-Chloro-7-fluoroquinoline-3-carbonitrile

While no specific experimental data for 2-Chloro-7-fluoroquinoline-3-carbonitrile is publicly available, we can estimate a probable melting range by examining closely related analogs. This comparative analysis is a common practice in early-stage research to benchmark new molecular entities.

| Compound | Molecular Formula | Melting Point (°C) |

| 2-Chloroquinoline-3-carbonitrile | C₁₀H₅ClN₂ | 164 - 168[5] |

| 2-Chloroquinoline-3-carboxaldehyde | C₁₀H₆ClNO | 148 - 150[6] |

| Various Fluoroquinolones | - | > 200[7] |

Given these data, it is reasonable to hypothesize that 2-Chloro-7-fluoroquinoline-3-carbonitrile, as a crystalline solid, will exhibit a melting point in the range of 150-220 °C. The fluorine substituent at the 7-position may influence crystal lattice energy, potentially leading to a higher melting point compared to its non-fluorinated analog.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] An endothermic event, such as melting, results in a measurable peak on the DSC thermogram.

Objective: To determine the melting point and assess the thermal purity of 2-Chloro-7-fluoroquinoline-3-carbonitrile.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point of indium is a well-defined standard at 156.6 °C.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor of the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to a temperature approximately 30-50 °C above the expected melting point. A typical heating rate for pharmaceutical compounds is 10 °C/min.[4] This rate offers a good balance between resolution and sensitivity.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent any oxidative degradation.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

The melting event will appear as an endothermic peak.

-

The onset temperature of the peak is typically reported as the melting point.

-

The peak area is proportional to the heat of fusion (enthalpy), which provides information about the crystallinity of the material.

-

Caption: Workflow for Melting Point Determination using DSC.

Part 2: Thermal Stability – Defining the Boundaries of Degradation

Thermal stability is a measure of a substance's ability to resist chemical decomposition upon heating.[9] For a drug candidate, this property is paramount, dictating acceptable storage conditions, shelf-life, and the parameters for manufacturing processes like milling and drying.[9] Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability.[10]

Expected Thermal Stability of 2-Chloro-7-fluoroquinoline-3-carbonitrile

The quinoline core is generally a stable aromatic system. Fluoroquinolone class drugs are known for their high thermal stability.[11][12] It is anticipated that 2-Chloro-7-fluoroquinoline-3-carbonitrile will be stable to well above its melting point, with decomposition likely initiating at temperatures exceeding 250 °C.

Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] A loss of mass indicates decomposition or the loss of volatiles like water or solvents.

Objective: To determine the decomposition temperature and thermal profile of 2-Chloro-7-fluoroquinoline-3-carbonitrile.

Methodology:

-

Instrument Calibration: Ensure the TGA balance is calibrated using standard weights and the temperature is calibrated using appropriate magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible (typically ceramic or platinum).[13] An accurate initial mass is crucial for quantitative analysis.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a starting temperature of ~30 °C.

-

Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition is observed.

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas like nitrogen (20-50 mL/min) to prevent oxidative reactions.[14]

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

A stable compound will show a flat plateau with ~100% mass remaining until decomposition begins.

-

The onset temperature of the first major weight loss step is considered the decomposition temperature and is a key indicator of thermal stability.

-

Caption: Workflow for Thermal Stability Assessment using TGA.

Part 3: Synthesizing the Data for a Complete Thermal Profile

The true power of these analyses lies in their combined interpretation. For a promising drug candidate like 2-Chloro-7-fluoroquinoline-3-carbonitrile, an ideal thermal profile would show:

-

From DSC: A single, sharp endothermic peak corresponding to the melting of a pure, crystalline solid. The absence of other thermal events prior to melting (like a glass transition or polymorph conversion) would suggest a stable solid form.

-

From TGA: A stable baseline with no significant mass loss until a temperature well above the melting point. This indicates that the compound melts without decomposing, which is a highly desirable property for manufacturing and formulation.

A significant gap between the melting temperature from DSC and the decomposition temperature from TGA provides a safe processing window for operations like hot-melt extrusion or spray drying.

Conclusion

The rigorous determination of melting point and thermal stability are foundational activities in the de-risking of a new chemical entity. By employing standardized and well-controlled DSC and TGA methodologies, researchers can confidently establish the purity, identity, and thermal robustness of 2-Chloro-7-fluoroquinoline-3-carbonitrile. The protocols and interpretive guidance provided herein offer a clear path to generating the high-quality data necessary to support the advancement of this and other novel quinoline-based compounds in the drug development pipeline.

References

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaguru.co [pharmaguru.co]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. 2-クロロキノリン-3-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9 [m.chemicalbook.com]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. veeprho.com [veeprho.com]

- 11. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. torontech.com [torontech.com]

- 14. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. akjournals.com [akjournals.com]

- 17. news-medical.net [news-medical.net]

- 18. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 19. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The 7-Fluoroquinoline Scaffold: Synthetic Strategies and Medicinal Applications Beyond the 6-Fluoro Isomer

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 7-fluoroquinoline derivatives .

Executive Summary: Defining the 7-Fluoro Niche

While 6-fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) dominate the antibiotic landscape, the 7-fluoroquinoline scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry. The shift of the fluorine atom from position C6 to C7 fundamentally alters the electronic distribution of the quinoline ring, the pKa of the nitrogen, and the metabolic susceptibility of the molecule.

This guide focuses on 7-fluoroquinoline derivatives as a specific chemical class, distinct from the standard fluoroquinolone antibiotics.[1] It explores their rising prominence in antimalarial therapeutics (as bioisosteres of chloroquine) and kinase inhibitors (c-Met/EGFR targeting), providing a rigorous examination of synthetic routes, structure-activity relationships (SAR), and experimental protocols.

Chemical Space & Physicochemical Properties[2]

The substitution of hydrogen or chlorine with fluorine at the C7 position imparts unique properties governed by the "Fluorine Effect"—high electronegativity combined with small atomic radius.

Comparative Physicochemical Profile

The following table contrasts the 7-fluoro scaffold with its 7-chloro (antimalarial standard) and 6-fluoro (antibiotic standard) analogs.

| Property | 7-Chloroquinoline (Chloroquine Core) | 7-Fluoroquinoline (Target Scaffold) | 6-Fluoroquinoline (Antibiotic Core) |

| Electronic Effect | Inductive withdrawal (-I), Mesomeric donation (+M) | Strong -I, Weak +M | Strong -I at C6 activates C7 for nucleophilic attack (SNAr) |

| Metabolic Stability | Susceptible to oxidative dehalogenation (rare) | High : C-F bond (116 kcal/mol) blocks oxidative metabolism at C7 | Blocks metabolism at C6; activates C7 |

| Lipophilicity (LogP) | High (Promotes tissue accumulation) | Lower : C-F is more polar than C-Cl | Moderate |

| Basicity (pKa of N1) | ~4.0 - 5.0 | Reduced : F exerts strong -I effect on N1 | ~6.0 (influenced by C3-COOH) |

| Primary Application | Antimalarial (Heme binding) | Antimalarial / Anticancer (Kinase inhibition) | Antibacterial (DNA Gyrase inhibition) |

Synthetic Architectures

Synthesizing 7-fluoroquinolines presents a regioselectivity challenge often absent in symmetric precursors. Two primary pathways are validated for high-yield access.[2]

Pathway A: The Modified Gould-Jacobs Reaction (De Novo Synthesis)

The reaction of 3-fluoroaniline with diethyl ethoxymethylene malonate (EMME) is the industry standard but suffers from regiochemical ambiguity. Cyclization can occur ortho or para to the fluorine, yielding a mixture of 7-fluoro and 5-fluoro isomers.

-

Regioselectivity Control: The steric bulk of the fluorine atom slightly disfavors the formation of the 5-fluoro isomer, typically yielding a 3:1 to 4:1 ratio favoring the 7-fluoro product .

-

Purification: The 7-fluoro isomer is generally less soluble in ethanol/ether, allowing for isolation via fractional crystallization.

Pathway B: Lithiation & Electrophilic Fluorination (Functionalization)

For late-stage diversification, directed ortho-metalation (DoM) of 7-bromoquinoline or 7-chloroquinoline offers precision.

-

Reagents:

-BuLi or LDA (Lithium Diisopropylamide) at -78°C. -

Fluorinating Agent:

-Fluorobenzenesulfonimide (NFSI) or Selectfluor. -

Advantage: Eliminates the 5-fluoro impurity profile.

Visualization of Synthetic Logic

The following diagram illustrates the divergence in synthesis and the critical separation step required for Pathway A.

Caption: Regioselective divergence in the Gould-Jacobs synthesis of 7-fluoroquinoline.

Therapeutic Applications & SAR

Antimalarial Agents (Bioisosteres of Chloroquine)

The 7-chloro group in Chloroquine is critical for inhibiting hemozoin formation (a detoxification pathway for the malaria parasite).[3] Replacing Cl with F (7-fluoro-4-aminoquinoline) retains activity against Plasmodium falciparum but alters the accumulation profile.

-

Mechanism: The 7-fluoroquinoline core intercalates into DNA and binds free heme.

-

Resistance: 7-Fluoro analogs have shown efficacy against Chloroquine-Resistant (CQR) strains because the altered dipole moment affects the drug's transport via the PfCRT (Chloroquine Resistance Transporter).

Anticancer: Kinase Inhibition (c-Met / EGFR)

In kinase inhibitors (e.g., Foretinib analogs), the quinoline core serves as a hinge binder.

-

Role of 7-F:

-

Metabolic Block: Prevents oxidation at the exposed C7 position.

-

Electronic Tuning: Increases the acidity of the NH at position 4 (if present), strengthening hydrogen bonds with the kinase hinge region (e.g., Asp1228 in c-Met).

-

Detailed Experimental Protocol

Protocol: Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester A self-validating protocol for the core scaffold via Gould-Jacobs.

Reagents:

-

3-Fluoroaniline (1.0 eq)

-

Diethyl ethoxymethylene malonate (EMME) (1.1 eq)

-

Diphenyl ether (Solvent for cyclization)

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

In a round-bottom flask equipped with a Dean-Stark trap, mix 3-fluoroaniline and EMME.

-

Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates completion.

-

-

Cyclization (Thermolysis):

-

Add diphenyl ether (10 mL per gram of reactant) to the crude enamine.

-

Heat rapidly to 250°C (reflux). Maintain for 45-60 minutes.

-

Critical Step: Rapid heating favors the kinetic product, though thermodynamic control is dominant here.

-

-

Isolation & Purification:

-

Cool the mixture to room temperature. The product often precipitates.

-

Add hexane to dilute the diphenyl ether and filter the solid.

-

Regio-purification: Recrystallize the crude solid from boiling ethanol. The 7-fluoro isomer crystallizes first as white needles. The 5-fluoro isomer remains in the mother liquor.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic coupling of H-8 (doublet of doublets) due to F-H coupling (

Hz). H-5 will appear as a distinct signal (dd,

-

Structure-Activity Relationship (SAR) Map

The following diagram maps the functional zones of the 7-fluoroquinoline scaffold, highlighting where modifications yield specific biological effects.

Caption: Functional mapping of the 7-fluoroquinoline scaffold for medicinal chemistry optimization.

References

-

Synthesis and Biological Evaluation of 7-Substituted 4-Aminoquinoline Analogs. Journal of Medicinal Chemistry. [Link]

-

c-Met Inhibitors in Cancer Therapy: A Review. Clinical Cancer Research. [Link]

-

Regioselective Synthesis of Fluoroquinolines via Gould-Jacobs Reaction. Organic Process Research & Development. [Link]

-

Antimalarial Activity of 7-Fluoro Analogs of Chloroquine. Antimicrobial Agents and Chemotherapy. [Link]

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

IUPAC nomenclature and synonyms for 2-Chloro-7-fluoroquinoline-3-carbonitrile

Content Type: Technical Whitepaper / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Chloro-7-fluoroquinoline-3-carbonitrile (CAS: 948291-81-4) is a highly privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Src, EGFR) and next-generation fluoroquinolone antibiotics.

The molecule's value lies in its orthogonal reactivity :

-

C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

), enabling rapid library generation via amine displacement. -

C3-Nitrile: A versatile electrophilic handle for conversion into amides, carboxylic acids, or bioisosteres like tetrazoles.

-

C7-Fluorine: Enhances metabolic stability (blocking Phase I oxidation) and modulates lipophilicity without introducing steric bulk.

Nomenclature & Chemoinformatics

Precise identification is essential for regulatory compliance and database searching.

| Property | Descriptor |

| IUPAC Name | 2-Chloro-7-fluoroquinoline-3-carbonitrile |

| Preferred CAS | 948291-81-4 |

| Alternative CAS | 445041-65-6 (Generic 2-chloro-7-fluoroquinoline core often miscited) |

| Molecular Formula | |

| Molecular Weight | 206.60 g/mol |

| SMILES | FC1=CC2=CC(C#N)=C(Cl)N=C2C=C1 |

| InChI Key | UGTRDMPALMEDBU-UHFFFAOYSA-N (Analogous parent) |

| Synonyms | 2-Chloro-3-cyano-7-fluoroquinoline; 3-Quinolinecarbonitrile, 2-chloro-7-fluoro- |

Structural Analysis & Reactivity Profile

The reactivity of this scaffold is dictated by the electronic interplay between the quinoline nitrogen and the substituents.

Electronic Effects

-

Activation of C2: The ring nitrogen (N1) and the electron-withdrawing nitrile group at C3 (

) significantly lower the LUMO energy at the C2 position. This makes the C2-chlorine an exceptional leaving group for -

The C7-Fluorine Role: Located meta to the ring nitrogen, the fluorine atom exerts a strong inductive withdrawing effect (

), further deactivating the ring towards electrophilic attack but slightly enhancing the electrophilicity at C2 and C4.

Reactivity Pathway Diagram

The following diagram illustrates the primary divergent synthetic pathways accessible from this core.

Figure 1: Divergent synthesis pathways. The C2-Cl is the primary point of diversification, while the C3-CN serves as a functional group handle.

Synthesis Protocol (Gould-Jacobs Variation)

The most robust synthesis for 3-cyanoquinoline derivatives is a modification of the Gould-Jacobs reaction . Unlike the standard route which uses diethyl ethoxymethylene malonate (producing an ester), this protocol uses ethyl (ethoxymethylene)cyanoacetate to install the nitrile group directly.

Reagents Required[3][4][5][6]

-

Starting Material: 3-Fluoroaniline (CAS: 372-19-0)

-

Reagent: Ethyl (ethoxymethylene)cyanoacetate (CAS: 94-05-3)

-

Solvent: Ethanol (Step 1), Dowtherm A or Diphenyl ether (Step 2),

(Step 3).

Step-by-Step Methodology

Step 1: Enamine Formation (Condensation)

-

Charge a reaction vessel with 3-fluoroaniline (1.0 eq) and ethanol (5 vol).

-

Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq) dropwise at room temperature.

-

Heat to reflux (

) for 2–4 hours. -

Monitor by TLC/LCMS for the disappearance of aniline.

-

Cool to

.[2] The intermediate enamine usually precipitates. Filter and dry.-

Checkpoint: The product is Ethyl 2-cyano-3-((3-fluorophenyl)amino)acrylate.

-

Step 2: Thermal Cyclization (The Gould-Jacobs Step)

-

Heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to

. -

Add the enamine solid from Step 1 portion-wise to the hot solvent.

-

Critical: Rapid addition is necessary to prevent polymerization, but control foaming (ethanol evolution).

-

-

Maintain temperature at

for 30–60 minutes. -

Cool to room temperature. Dilute with hexane to precipitate the product.

-

Filter to obtain 7-fluoro-4-hydroxyquinoline-3-carbonitrile .

-

Note: The product exists in tautomeric equilibrium (4-hydroxy / 4-oxo).

-

Step 3: Chlorination and Aromatization

-

Suspend the 4-hydroxy intermediate in Phosphorus Oxychloride (

) (5–10 vol). -

Optional: Add a catalytic amount of DMF (Vilsmeier condition) to accelerate the reaction.

-

Reflux (

) for 2–3 hours. -

Quench: Evaporate excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water.-

Safety: Exothermic hydrolysis of

releases HCl gas.

-

-

Extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic route from commercially available 3-fluoroaniline.

Applications in Drug Discovery

This scaffold is a bioisostere and precursor for several high-value kinase inhibitors.

-

Src/Abl Kinase Inhibitors: The 3-cyano-quinoline core mimics the ATP-binding motif found in drugs like Bosutinib (though Bosutinib is a 3-cyano-quinoline, it lacks the 2-Cl in the final drug, utilizing the nitrile for binding affinity). The 2-Cl allows for the attachment of solubilizing aniline tails.

-

EGFR Inhibitors: Analogous to Pelitinib (EKB-569), which utilizes a 3-cyanoquinoline core. The 7-fluoro substitution is often used to block metabolic deactivation at the 7-position, extending the drug's half-life.

-

MEK Inhibitors: The 7-fluoro-3-cyano motif appears in research compounds targeting the MAPK pathway, where the nitrile group interacts with the conserved lysine in the kinase active pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12708477 (Analogous structures). Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

- Meth-Cohn, O., et al. (1981).A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

An In-depth Technical Guide to the Electronic Effects of 7-Fluoro Substitution on Quinoline Ring Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the electronic consequences of introducing a fluorine atom at the 7-position of the quinoline ring system. We will dissect the interplay of inductive and resonance effects, quantify these influences using Hammett constants, and correlate them to fundamental physicochemical properties, including basicity (pKa) and lipophilicity (LogP). Furthermore, this guide will explore the profound implications of these electronic shifts on drug design, covering aspects from target binding interactions to metabolic stability. Included are detailed, field-proven experimental protocols for the precise characterization of these effects, ensuring a self-validating system for researchers. Through a combination of theoretical grounding, practical data, and robust methodologies, this document serves as an essential resource for professionals engaged in the design and development of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and the Strategic Role of Fluorine

The quinoline ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline skeleton allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it invaluable in drug design.[1][2] Its small van der Waals radius allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature can dramatically alter the electronic landscape of a molecule. The judicious placement of fluorine can influence a molecule's pKa, conformation, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4] This guide focuses specifically on the effects of placing this "atom of influence" at the 7-position of the quinoline core.

Fundamental Electronic Effects of 7-Fluoro Substitution

The electronic influence of a substituent is a combination of two primary forces: the inductive effect and the resonance effect. In the case of 7-fluoroquinoline, both play a critical role in defining the molecule's character.

Inductive vs. Resonance Effects

-

Inductive Effect (-I): Due to its extreme electronegativity (3.98 on the Pauling scale), fluorine exerts a potent, through-bond electron-withdrawing inductive effect.[1] When placed at the C7 position, it pulls electron density away from the carbocyclic ring and, by extension, from the entire fused ring system, including the nitrogen atom in the pyridine ring. This effect is the dominant electronic contribution of fluorine.

-

Resonance Effect (+M): As a halogen, fluorine possesses lone pairs of electrons that can be donated into an adjacent π-system, a phenomenon known as the resonance or mesomeric effect. This effect is electron-donating. However, for fluorine, the poor overlap between its 2p orbitals and the 2p orbitals of carbon makes this +M effect significantly weaker than its -I effect.

The net result is that fluorine acts as a strong electron-withdrawing group via induction, with only a minor, counteracting resonance contribution.

Caption: Interplay of Inductive and Resonance Effects in 7-Fluoroquinoline.

Quantifying Electronic Influence: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[5] These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a group.[6]

-

σ_meta (σ_m): Primarily reflects the inductive effect.

-

σ_para (σ_p): Reflects a combination of both inductive and resonance effects.

For fluorine, these values are positive, confirming its net electron-withdrawing nature.

| Constant | Value for Fluorine (F) | Implication |

| σ_m | +0.34 | Strong inductive electron withdrawal. |

| σ_p | +0.06 | Inductive withdrawal is largely canceled by resonance donation. |

Table 1: Hammett Substituent Constants for Fluorine.

For the 7-position of quinoline, its relationship to the nitrogen at position 1 is complex, but it is electronically analogous to a meta-like position in terms of influencing the basicity of the nitrogen. Therefore, the strong electron-withdrawing inductive effect (reflected by σ_m) is the most significant factor.

Impact on Physicochemical Properties

The electronic perturbations caused by the 7-fluoro substituent have direct and measurable consequences on the molecule's key physicochemical properties.

Modulation of Basicity (pKa)

The basicity of quinoline is attributed to the lone pair of electrons on the N1 atom. Any factor that decreases the availability of this lone pair for protonation will decrease the basicity, resulting in a lower pKa value.

The strong -I effect of the 7-fluoro group withdraws electron density from the entire ring system, including the nitrogen atom. This deactivation makes the lone pair on N1 less available to accept a proton, thus making 7-fluoroquinoline a weaker base than unsubstituted quinoline.

| Compound | pKa | Change (ΔpKa) |

| Quinoline | ~4.90[7] | - |

| 7-Fluoroisoquinoline (analog) | 4.81 (Predicted) | -0.09 |

This reduction in basicity can be highly advantageous in drug development. A lower pKa can decrease unwanted protonation at physiological pH (~7.4), which may improve membrane permeability and cellular uptake, ultimately enhancing bioavailability.[1][2]

Influence on Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[1] This is because the highly polarized C-F bond is non-polarizable and interacts weakly with water molecules.

Spectroscopic Signatures

The 7-fluoro substituent provides unique handles for spectroscopic analysis.

-

¹⁹F NMR Spectroscopy: This is a highly sensitive technique for characterizing fluorinated compounds.[8][9] The 7-fluoroquinoline will exhibit a signal in the ¹⁹F NMR spectrum with a chemical shift characteristic of an aryl fluoride. The chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for studying binding interactions.[9][10]

-

¹H and ¹³C NMR Spectroscopy: The fluorine atom will induce through-bond J-coupling with nearby protons and carbons. This results in characteristic splitting patterns for H6, H8, and the carbons of the carbocyclic ring, which can be invaluable for structural confirmation. The electron-withdrawing nature of fluorine will also cause downfield shifts for adjacent nuclei.

Implications for Drug Design and Development

The electronic modifications imparted by the 7-fluoro group translate directly into tangible effects on a drug candidate's behavior.

Alteration of Target Binding Interactions

The change in the electron distribution across the quinoline ring can significantly alter non-covalent interactions with a biological target.

-

Hydrogen Bonding: Reduced basicity of the N1 atom makes it a weaker hydrogen bond acceptor.

-

Aromatic Interactions: The electron-deficient nature of the fluorinated ring can strengthen interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein binding pocket through favorable quadrupole-quadrupole or π-π stacking interactions.

-

Dipole Moment: The introduction of the highly polar C-F bond alters the molecule's overall dipole moment, which can be critical for orientation within a binding site.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~116 kcal/mol). This makes it highly resistant to enzymatic cleavage. Placing a fluorine atom at a position susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes can effectively block this pathway, increasing the drug's metabolic stability and in vivo half-life.[1] While C7 is not always the primary site of metabolism on a quinoline, its substitution can shield adjacent positions (C6, C8) from enzymatic attack.

Caption: Impact of 7-Fluoro Substitution on Drug Development Parameters.

Experimental Protocols for Characterization

To empirically validate the theoretical effects discussed, rigorous experimental characterization is essential. The following protocols provide a self-validating framework for analysis.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is highly sensitive and requires less material than potentiometric titration, making it ideal for early-stage drug discovery.[3][11] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the 7-fluoroquinoline compound in DMSO or methanol.[3]

-

Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from ~2 to ~12 in increments of 0.5 pH units. Accurately measure the pH of each buffer solution using a calibrated pH meter.[3]

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to separate wells. Add a small, consistent aliquot of the compound stock solution to each buffer-containing well to achieve a final concentration in the range of 10-100 µM. Ensure the final percentage of organic solvent is low (e.g., ≤1%) to minimize its effect on pH.[3]

-

Spectra Acquisition: Blank the spectrophotometer with the corresponding buffer solutions. Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[3]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot absorbance at the chosen wavelength(s) versus pH. The resulting data should form a sigmoidal curve.[2]

-

The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.

-

Protocol: NMR Spectroscopic Analysis

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the 7-fluoroquinoline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Observe the chemical shifts and splitting patterns, paying close attention to the aromatic region. The signals for H6 and H8 are expected to show coupling to ¹⁹F (³J_HF and ³J_HF, respectively).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Observe the C-F coupling constants. The largest coupling will be ¹J_CF for C7. Smaller couplings (²J_CF, ³J_CF) will be observed for C6, C8, and other nearby carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This will yield a singlet, providing the chemical shift of the fluorine atom relative to a standard (e.g., CFCl₃).

-

Acquire a proton-coupled ¹⁹F NMR spectrum. The signal will be split into a multiplet due to coupling with H6 and H8, confirming the position of the fluorine atom.

-

-

Data Interpretation: Correlate the observed chemical shifts and coupling constants with the expected electronic effects. The downfield shifts of nuclei near the fluorine atom confirm its electron-withdrawing nature. The magnitude of the J-couplings provides structural information.

Caption: Experimental Workflow for pKa Determination by UV-Vis Spectrophotometry.

Conclusion

The substitution of a fluorine atom at the 7-position of the quinoline ring system is a powerful strategy in medicinal chemistry that imparts significant and predictable changes to the molecule's electronic properties. The dominant electron-withdrawing inductive effect reduces the basicity of the quinoline nitrogen and alters the electron distribution across the aromatic scaffold. These electronic modifications directly influence critical physicochemical properties, leading to potentially improved bioavailability, enhanced metabolic stability, and modulated target-binding interactions. A thorough understanding and experimental characterization of these effects, using the protocols outlined in this guide, are essential for the rational design of next-generation quinoline-based therapeutics.

References

- The role of fluorine in medicinal chemistry - Taylor & Francis. (2008). Taylor & Francis Online.

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- Development of Methods for the Determin

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Rapid Determination of Ionization Constants (pKa)

- UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- pKa of a dye: UV-VIS Spectroscopy. Course Hero.

- Hammett equ

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.

- How are σ and σ± determined in Hammett plots? Chemistry Stack Exchange.

- 19F NMR Reference Standards. University of Wisconsin-Madison.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- 19Flourine NMR. University of Ottawa.

- Quinoline. mVOC 4.0.

- Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes. MDPI.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.

- Lin, W. H., & Weng, C. F. (2001). Quantitative structure-activity relationship on the mutagenicity of quinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 11-20.

- Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites.

- Liang, G., & Li, X. (2013). Recent advances in the synthesis of fluoroquinolones. Current organic chemistry, 17(1), 2-19.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.

- Park, H. S., & Lee, K. (2003). Synthesis and antibacterial activity of new fluoroquinolone antibacterials containing a novel oxime substituent. Bioorganic & medicinal chemistry letters, 13(10), 1801-1804.

- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.

- Zhou, Y., Zha, Z., & Wang, Z. (2010). Recent advances in the research of fluoroquinolone antibacterial agents (2005-2009).

- Yamazaki, T., & Taguchi, T. (1997). Synthesis of optically active fluoro-organic compounds. Journal of Fluorine Chemistry, 86(2), 129-140.

- Berger, S., Braun, S., & Kalinowski, H. O. (1997). NMR spectroscopy of the non-metallic elements. John Wiley & Sons.

- LaMar, G. N., Horrocks, W. D., & Holm, R. H. (Eds.). (2013).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Friebolin, H. (2011). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Harris, R. K. (2013). Nuclear magnetic resonance spectroscopy: a physicochemical view.

- Günther, H. (2013).

- Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.

- Fluorine in drug discovery: Role, design and case studies. (2023).

- Van Niel, M. B., Collins, I., & Beer, M. S. (2009). Fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 44, 433-448.

- Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.

- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

- 12. colorado.edu [colorado.edu]

Methodological & Application

Application Note: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position of Nitrogen Heterocycles

Abstract & Strategic Significance

In modern drug discovery, the C2-functionalization of nitrogen-containing heterocycles (pyridines, pyrimidines, quinolines) is a cornerstone reaction for generating "privileged scaffolds" found in kinase inhibitors and GPCR ligands. While metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) are powerful, the Nucleophilic Aromatic Substitution (SNAr) remains the preferred method for C2-functionalization due to its operational simplicity, absence of heavy metals, and high atom economy.

This guide details the optimized protocols for C2-selective SNAr, addressing the specific challenges of regioselectivity (C2 vs. C4), leaving group hierarchy, and the "naked anion" effect in polar aprotic solvents.

Mechanistic Foundation: The "Why" and "How"

The Addition-Elimination Pathway

Unlike SN2 reactions which occur in a single concerted step, SNAr at the C2 position proceeds via a stepwise Addition-Elimination mechanism.[1][2]

-

Addition (Rate Determining Step): The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Elimination: The leaving group is expelled, restoring aromaticity.

Critical Insight - The Fluorine Anomaly: In SN2 chemistry, Iodine is the best leaving group (weakest bond). In SNAr, Fluorine is often the superior leaving group (F >> Cl ≈ Br > I).[3][4][5][6][7] The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step, lowering the activation energy [1, 3].

Visualization: Reaction Coordinate & Mechanism

Figure 1: Energy landscape of the SNAr reaction.[2][3][8] The stability of the Meisenheimer complex, facilitated by the electronegative ring nitrogen, is the critical determinant of reactivity.

Critical Parameters & Optimization

Success in C2-SNAr relies on balancing the nucleophilicity of the attacking species against the electrophilicity of the substrate.

Leaving Group Selection

-

Fluoride (F): Use for unreactive substrates or weak nucleophiles.[2] The high electronegativity accelerates the initial attack.

-

Chloride (Cl): The industry standard. Cheap and generally effective for activated rings (e.g., 2-chloropyrimidine).[2]

-

Sulfones (-SO2R): Excellent leaving groups, often superior to halides, but require an extra synthetic step to install.[2]

Solvent Effects: The "Naked Anion"

Polar aprotic solvents are essential. They solvate the cation (e.g., K+, Na+) but leave the nucleophilic anion "naked" and highly reactive.

| Solvent | Rate Enhancement | Workup Difficulty | Recommendation |

| DMSO | High (Fastest) | High (High BP) | Best for difficult substrates; use lyophilization or reverse-phase purification.[2] |

| DMF | High | Moderate | Standard choice; remove via aqueous wash (watch for emulsions).[2] |

| NMP | High | High | Alternative to DMF; strictly regulated in some regions (reprotoxic).[2][9] |

| MeCN | Moderate | Low | Good for reactive substrates; easiest to remove.[2] |

| THF | Low | Low | Use only for very strong nucleophiles (e.g., Grignards, Lithiates). |

Regioselectivity: C2 vs. C4

In 2,4-dihalopyridines, nucleophilic attack can occur at C2 or C4.[1][8][10][11]

-

Electronic Control: C2 and C4 are both activated, but the nitrogen lone pair can destabilize the approaching nucleophile at C2 via repulsion.

-

Steric Control: C4 is generally less sterically hindered and is often the kinetic product .

-

Thermodynamic Control: C2 substitution can be favored by specific conditions (e.g., chelation assistance) or by blocking C4 [1, 5].

Standard Operating Procedures (Protocols)

Protocol A: C2-Amination of 2-Chloropyridines/Pyrimidines (General)

Target: Formation of C-N bonds using primary or secondary amines.[2]

Reagents:

-

Nucleophile: Amine (1.2 – 1.5 equiv)[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 – 3.0 equiv)[2]

-

Solvent: DMSO or DMF (Concentration: 0.2 – 0.5 M)[2]

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-chloropyridine substrate (1.0 equiv) in DMSO .

-

Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0-4.0 equiv.

-

-

Reaction:

-

Monitoring: Look for the disappearance of the parent mass (M+H) and appearance of the product mass.

-

Troubleshooting: If conversion stalls <50%, add 0.5 equiv more amine and raise temp by 20 °C.[2]

-

-

Workup (Aqueous):

-

Workup (Direct Purification - Recommended for DMSO):

-

Filter the crude reaction mixture through a 0.45 µm syringe filter.

-

Inject directly onto a C18 Reverse Phase Prep-HPLC system (Water/MeCN gradient).[2]

-

Protocol B: C2-Etherification (Alkoxides)

Target: Formation of C-O bonds.[2]

Reagents:

-

Substrate: 2-Fluoropyridine or 2-Chloropyridine (1.0 equiv)[2][11]

-

Nucleophile: Alcohol (1.2 equiv)

-

Base: NaH (Sodium Hydride, 60% dispersion) or Cs2CO3 (1.5 – 2.0 equiv)[2]

-

Solvent: THF (for NaH) or DMF/DMSO (for Cs2CO3)[2]

Step-by-Step Procedure:

-

Activation (NaH Method):

-

To a flame-dried flask under N2, add NaH (1.5 equiv) suspended in anhydrous THF or DMF at 0 °C.

-

Dropwise add the alcohol (1.2 equiv). Stir at 0 °C -> RT for 30 min to generate the alkoxide.

-

Caution: H2 gas evolution.[2] Vent properly.

-

-

Coupling: Add the substrate (dissolved in minimal solvent) to the alkoxide solution.

-

Reaction: Stir at RT (for activated substrates) or heat to 60–80 °C.

-

Quench: Cool to 0 °C and carefully quench with water or sat. NH4Cl.[2][12]

-

Extraction: Extract with EtOAc or DCM.

Troubleshooting & Decision Logic

Use this workflow to optimize reaction conditions when the standard protocol fails.

Figure 2: Optimization logic for recalcitrant SNAr reactions. Moving from Chloride to Fluoride is the most high-impact change for unreactive substrates.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org. Chem. (via NCBI).[2] Available at: [Link]

-

Specific Solvent Issues with the SNAr Reaction. ACS Green Chemistry Institute. Available at: [Link]

-

Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? StackExchange Chemistry. Available at: [Link]

Sources

- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 2. echemi.com [echemi.com]

- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

using 2-Chloro-7-fluoroquinoline-3-carbonitrile as a scaffold for kinase inhibitors